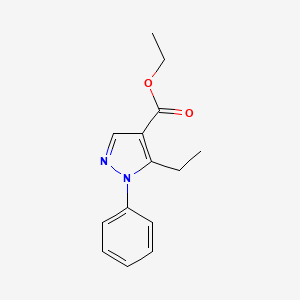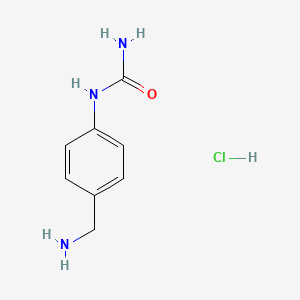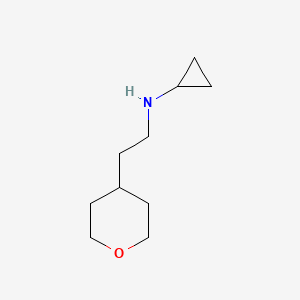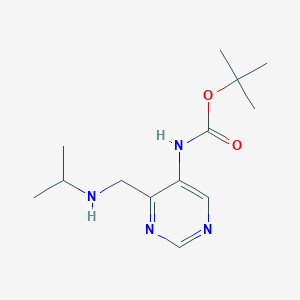
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an isopropylamino group, and a pyrimidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the isopropylamino group, and carbamate formation. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 1,3-diketones or malondialdehyde derivatives.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced through nucleophilic substitution reactions using isopropylamine as the nucleophile.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isopropylamino group, while reduction may produce reduced pyrimidine derivatives .
科学的研究の応用
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
tert-Butyl (5-aminopyridin-2-yl)carbamate: This compound has a similar carbamate structure and is used in similar research applications.
Uniqueness
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H22N4O2 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
tert-butyl N-[4-[(propan-2-ylamino)methyl]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)15-7-10-11(6-14-8-16-10)17-12(18)19-13(3,4)5/h6,8-9,15H,7H2,1-5H3,(H,17,18) |
InChIキー |
OIDJRLMMCZHQPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC1=NC=NC=C1NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)

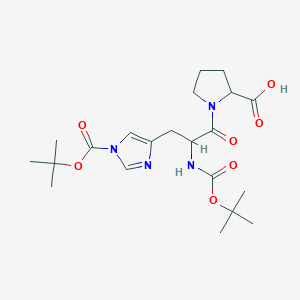
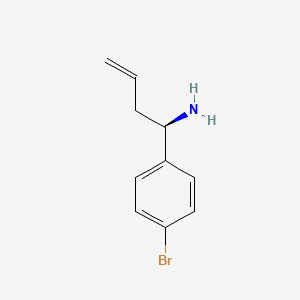

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)
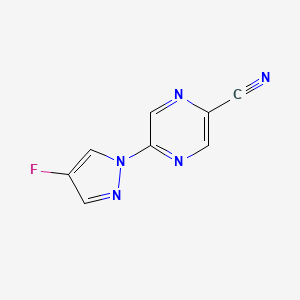

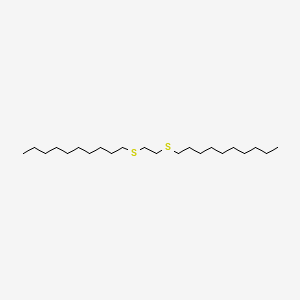
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

